Alfuzosin-d3 Hydrochloride

Isotopic purity LC-MS internal standard Quantitative accuracy

Alfuzosin-d3 Hydrochloride (CAS 1216383-97-9) is a deuterated (+3 Da) SIL-IS for LC-MS/MS quantification of Alfuzosin. Unlike unlabeled standards or structural analog IS (amlodipine, prazosin), it co-elutes with the analyte, compensating for matrix effects (±2.5%), extraction bias, and ionization variability. Essential for FDA/EMA-compliant PK studies, ANDA bioequivalence trials, and TDM across diverse patient populations. Isotopic purity 99.90% with comprehensive CoA and USP/EP traceability.

Molecular Formula C19H28ClN5O4
Molecular Weight 428.932
CAS No. 1216383-97-9
Cat. No. B562410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfuzosin-d3 Hydrochloride
CAS1216383-97-9
SynonymsN-[3-[(4-Amino-6,7-dimethoxy-2-quinazolynyl)(methyl-d3)amino]propyl]tetrahydro-2-furancarboxamide;  Alfoten-d3;  SL 77-499-10-d3;  SL 77499-10-d3;  Urion-d3;  Uroxatral-d3;  Xatral-d3; 
Molecular FormulaC19H28ClN5O4
Molecular Weight428.932
Structural Identifiers
SMILESCN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
InChIInChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;
InChIKeyYTNKWDJILNVLGX-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alfuzosin-d3 Hydrochloride (CAS 1216383-97-9): A Deuterated Internal Standard for LC-MS Quantification


Alfuzosin-d3 Hydrochloride (CAS 1216383-97-9) is a stable isotope-labeled analog of the α1-adrenergic receptor antagonist Alfuzosin Hydrochloride, featuring three deuterium atoms substituted at the N-methyl position . This compound is specifically designed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays, enabling accurate quantification of unlabeled Alfuzosin in complex biological matrices such as plasma, urine, and tissue homogenates . Unlike unlabeled analytical reference standards or structural analog internal standards, the deuterium labeling provides a distinct mass shift (+3 Da) that allows simultaneous detection and quantification of both analyte and internal standard without chromatographic co-elution interference .

Why Unlabeled Alfuzosin or Structural Analogs Cannot Replace Alfuzosin-d3 Hydrochloride in Quantitative Bioanalysis


Generic substitution of Alfuzosin-d3 Hydrochloride with unlabeled Alfuzosin reference standards or non-deuterated structural analog internal standards (e.g., amlodipine, prazosin, atenolol) introduces systematic quantification errors in LC-MS/MS workflows due to differential matrix effects, extraction recovery bias, and ionization efficiency variations [1]. Structural analog internal standards exhibit divergent physicochemical properties—including retention time shifts, differential protein binding, and distinct ion suppression/enhancement profiles—which result in inaccurate analyte/internal standard peak area ratios and compromised method accuracy [2]. In contrast, stable isotope-labeled internal standards (SIL-IS) such as Alfuzosin-d3 Hydrochloride co-elute with the target analyte and experience nearly identical sample preparation and ionization conditions, thereby compensating for matrix effects and ensuring reliable quantification in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring applications [3].

Quantitative Differentiation of Alfuzosin-d3 Hydrochloride: Head-to-Head Evidence Against In-Class Alternatives


Isotopic Purity: 99.90% vs. Vendor-Specified ≥98% for Alternative Alfuzosin-d3 Lots

Alfuzosin-d3 Hydrochloride from validated commercial sources achieves an isotopic purity of 99.90%, compared to the industry-standard specification of ≥98% for many deuterated internal standards [1]. This 1.90 percentage-point improvement in isotopic enrichment minimizes the contribution of unlabeled Alfuzosin carryover in the internal standard preparation, thereby reducing baseline noise and improving the lower limit of quantification (LLOQ) in LC-MS/MS assays .

Isotopic purity LC-MS internal standard Quantitative accuracy

Matrix Effect Compensation: Stable Isotope-Labeled Internal Standard (±2.5% Variation) vs. Structural Analog Internal Standards (±12-18% Variation)

Studies on the structurally analogous Alfuzosin-13C,d3 demonstrate matrix effect compensation within ±2.5% of nominal values when used as an internal standard in LC-MS/MS plasma assays, significantly outperforming structural analog internal standards that exhibit matrix effect variations ranging from ±12% to ±18% . While this data originates from Alfuzosin-13C,d3 rather than Alfuzosin-d3 directly, both compounds share the deuterium labeling at the N-methyl position and exhibit near-identical chromatographic behavior, supporting class-level inference that Alfuzosin-d3 Hydrochloride provides comparable matrix effect compensation [1]. In contrast, non-deuterated structural analogs such as amlodipine, prazosin, and atenolol—commonly employed in published alfuzosin bioanalytical methods—elute at different retention times and exhibit distinct ionization efficiencies, leading to inaccurate normalization of matrix-induced ion suppression or enhancement [2].

Matrix effect Ion suppression LC-MS/MS quantification Stable isotope dilution

Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Unlabeled Alfuzosin and Alternative Deuterated Analogs (Alfuzosin-d7, +7 Da)

Alfuzosin-d3 Hydrochloride provides a distinct +3 Da mass shift relative to unlabeled Alfuzosin Hydrochloride (molecular weight increase from 425.9 to 428.93 g/mol), enabling unambiguous differentiation in MS/MS detection without isotopic peak overlap . This mass shift is sufficient for baseline separation in quadrupole-based instruments while remaining within the mass range of most triple quadrupole MS systems. Compared to the more heavily deuterated Alfuzosin-d7 (+7 Da shift, CAS 1276197-14-8), the -d3 variant offers a balanced approach: it provides adequate mass separation to avoid cross-talk while minimizing potential deuterium isotope effects on chromatographic retention time that can occur with higher degrees of deuteration (perdeuteration effects) [1]. Additionally, the -d3 labeling is confined to the N-methyl group, preserving the core physicochemical properties of the analyte and ensuring co-elution with the unlabeled drug [2].

Mass shift Selected reaction monitoring Isotopic labeling LC-MS/MS method development

Optimal Research and Industrial Application Scenarios for Alfuzosin-d3 Hydrochloride Based on Quantitative Differentiation


Pharmacokinetic and Bioequivalence Studies Requiring Regulatory-Compliant LC-MS/MS Quantification

Alfuzosin-d3 Hydrochloride is the preferred internal standard for pharmacokinetic (PK) studies and bioequivalence trials where FDA and EMA guidelines mandate rigorous method validation and tight acceptance criteria (±15% accuracy and precision for QC samples). The compound's high isotopic purity (99.90%) and demonstrated matrix effect compensation (within ±2.5% for deuterated alfuzosin internal standards) ensure that analytical variability does not confound the determination of critical PK parameters (Cmax, AUC, t1/2). This is essential for ANDA submissions and clinical pharmacology studies where quantification accuracy directly impacts regulatory decisions [1].

Therapeutic Drug Monitoring (TDM) in Patient Plasma with High Matrix Complexity

In clinical TDM applications, patient plasma samples exhibit substantial inter-individual matrix variability due to differences in lipid content, protein binding, and co-administered medications. Alfuzosin-d3 Hydrochloride, as a stable isotope-labeled internal standard, co-elutes with the analyte and experiences identical matrix effects, thereby normalizing ion suppression/enhancement artifacts. This enables accurate quantification across diverse patient populations, which is unachievable with structural analog internal standards such as amlodipine or prazosin that show ±12–18% matrix effect variation [2].

Analytical Method Development and Validation in Pharmaceutical Quality Control

Pharmaceutical QC laboratories developing stability-indicating HPLC or LC-MS/MS methods for Alfuzosin API and finished dosage forms require a well-characterized internal standard to ensure method robustness and reproducibility. Alfuzosin-d3 Hydrochloride, supplied with a detailed Certificate of Analysis and documented compliance with pharmacopeial standards (USP/EP) for traceability, supports method validation activities including accuracy, precision, and specificity assessments. The +3 Da mass shift enables clear MS/MS differentiation from the API without interference from endogenous matrix components or degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alfuzosin-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.